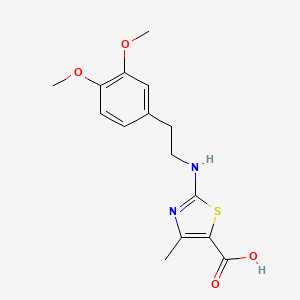

2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-9-13(14(18)19)22-15(17-9)16-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROUIXLUDVUIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NCCC2=CC(=C(C=C2)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146094 | |

| Record name | 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927983-29-7 | |

| Record name | 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927983-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

- The compound exhibits significant pharmacological activities, including anti-inflammatory and analgesic effects. These properties are attributed to its structural similarity to other thiazole derivatives that have shown efficacy in treating inflammatory conditions.

Case Study: Anti-inflammatory Activity

- A study demonstrated that derivatives of thiazole compounds, including 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid, reduced inflammation in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Compound | Activity | Model Used | Reference |

|---|---|---|---|

| 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid | Anti-inflammatory | Rat paw edema model |

Anticancer Potential

Mechanism of Action

- Thiazole derivatives have been investigated for their anticancer properties. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Case Study: Cytotoxicity Against Cancer Cell Lines

- In vitro studies revealed that 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Neuroprotective Effects

Potential in Neurological Disorders

- Recent research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

- Animal studies demonstrated that administration of the compound improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease.

Synthesis and Derivatives

Synthetic Pathways

- The synthesis of 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid involves multiple steps, often starting from readily available thiazole precursors. Various synthetic routes have been explored to enhance yield and purity.

Derivatives Exploration

- Researchers are actively investigating derivatives of this compound to improve its pharmacological profile and reduce toxicity. Modifications on the phenyl ring or thiazole moiety are common strategies employed.

Mechanism of Action

The mechanism of action of 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid

- CAS No.: 927983-29-7

- Molecular Weight : 322.38 g/mol

- Key Features: Thiazole core substituted with a methyl group (position 4) and a carboxylic acid (position 5). 3,4-Dimethoxyphenethylamino side chain at position 2, providing hydrophobic and electron-donating properties.

Comparison with Structurally Similar Compounds

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

- CAS No.: 33763-20-1

- Molecular Weight : 218.25 g/mol

- Key Differences: Substituents: Phenyl group at position 2 (vs. dimethoxyphenethylamino group). Polarity: Lacks the polar amino and methoxy groups, reducing solubility in aqueous media.

- Biological Relevance : Less targeted in receptor modulation studies but used as a scaffold for drug discovery ().

| Parameter | Original Compound | 4-Methyl-2-phenyl Analogue |

|---|---|---|

| Molecular Weight (g/mol) | 322.38 | 218.25 |

| Key Substituents | Dimethoxyphenethylamino | Phenyl |

| Solubility (Predicted) | Moderate (polar groups) | Low (hydrophobic) |

| Receptor Affinity (AMPA) | Potent modulator | Not reported |

Febuxostat and Its Impurities

- Febuxostat (CAS 144060-53-7): Structure: 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid. Activity: Xanthine oxidase (XO) inhibitor with IC50 values of 3–16 nM ().

- Febuxostat Impurity (CAS Not Specified): Structure: 2-(3-((Hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ().

| Parameter | Original Compound | Febuxostat |

|---|---|---|

| Functional Groups | Dimethoxyphenethylamino | Cyano, isobutoxy |

| Target | AMPA receptors | Xanthine oxidase |

| IC50 (Enzyme Inhibition) | Not reported | 3–16 nM |

| Therapeutic Use | Neurological disorders | Gout/hyperuricemia |

2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives

- Examples: CAS 67899-00-7: 2-Amino-4-methylthiazole-5-carboxylic acid. CAS 119778-44-8: 4-Ethyl-2-methylthiazole-5-carboxylic acid.

- Key Differences: Simpler substituents (amino or ethyl groups) reduce steric hindrance and molecular weight. Higher polarity (amino group) may enhance solubility but limit blood-brain barrier penetration.

| Parameter | Original Compound | 2-Amino-4-methyl Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 322.38 | 158.17 (CAS 67899-00-7) |

| Substituent Complexity | High (dimethoxy) | Low (amino) |

| Potential Applications | Receptor modulation | Intermediate in synthesis |

Biphenyl-Containing Analogues

- Example: 5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid ().

- Key Differences :

- Biphenyl core (vs. thiazole) with additional hydroxyl and dicarboxylic acid groups.

- Targets NMDA receptors and transcription factors, suggesting divergent therapeutic pathways.

| Parameter | Original Compound | Biphenyl Analogue |

|---|---|---|

| Core Structure | Thiazole | Biphenyl |

| Target | AMPA receptors | NMDA receptors, oncology |

| Molecular Weight (g/mol) | 322.38 | ~500 (estimated) |

Source :

Structural-Activity Relationship (SAR) Insights

- Thiazole Core : Essential for binding to AMPA receptors ().

- 3,4-Dimethoxyphenethylamino Group: Enhances hydrophobic interactions and receptor specificity compared to simpler substituents (e.g., phenyl or amino groups).

- Carboxylic Acid : Improves solubility but may limit membrane permeability; ester prodrugs could enhance bioavailability ().

Biological Activity

The compound 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid is . Its structure includes a thiazole ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 301.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing thiazole moieties. The compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated several derivatives of thiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 3.9 to 62.5 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like nitrofurantoin .

The proposed mechanism by which thiazole derivatives exert their antimicrobial effects involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the dimethoxyphenethyl group enhances lipophilicity, facilitating better membrane penetration.

Antifungal Activity

In addition to antibacterial properties, compounds similar to 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid have been tested for antifungal activity. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .

Table 2: Biological Activity Summary

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.9 - 62.5 |

| Antibacterial | Escherichia coli | 15 - 30 |

| Antifungal | Candida albicans | 32 - 42 |

| Antifungal | Aspergillus niger | 24 - 26 |

Future Directions in Research

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

- Structural Modifications : Investigating how changes in the chemical structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects will aid in drug development.

Q & A

Q. Basic Research Focus

- NMR : and NMR confirm the thiazole core (e.g., δ ~7.5–8.0 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm) .

- HPLC-MS : Use reverse-phase HPLC (e.g., 70:30 methanol/water) coupled with ESI-MS to verify molecular weight (theoretical: ~362.4 g/mol) .

How can advanced structural elucidation resolve ambiguities in crystallinity or tautomerism?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve tautomeric forms of the thiazole ring (e.g., keto-enol equilibria) .

- DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

What biological activities are associated with this thiazole derivative?

Basic Research Focus

Thiazole-5-carboxylic acid derivatives exhibit:

- Antimicrobial Activity : Broad-spectrum inhibition against Gram-positive bacteria (e.g., MIC ~2–8 µg/mL) .

- Neuroprotective Effects : Modulation of AMPA receptors (e.g., IC ~0.5–1.0 µM in GluA2 assays) .

How does structural modification influence its neuroprotective efficacy?

Q. Advanced Research Focus

- Side Chain Variation : Replace the 3,4-dimethoxyphenethyl group with halogenated analogs (e.g., 4-fluorophenethyl) to enhance blood-brain barrier permeability .

- SAR Studies : Correlate logP values (e.g., ~2.5–3.0) with in vitro neuroprotection using SH-SY5Y cell models .

How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be interpreted?

Advanced Research Focus

Contradictions may arise from assay-specific conditions:

- Dose-Dependent Effects : Test cytotoxicity (e.g., CC in HEK293 cells) to distinguish selective activity .

- Target Profiling : Use kinase/GPCR panels to identify off-target interactions .

What analytical challenges arise in impurity profiling of this compound?

Advanced Research Focus

Common impurities include:

- Process-Related : Unreacted 4-methylthiazole-5-carboxylic acid (detectable via LC-MS, m/z ~198) .

- Degradants : Hydrolyzed amide bonds under acidic conditions (e.g., pH <3) .

Mitigation : Use stability-indicating methods (e.g., UPLC-PDA at 254 nm) .

How do in vitro and in vivo pharmacokinetic profiles differ for this compound?

Q. Advanced Research Focus

- In Vitro : High metabolic stability in liver microsomes (t >60 min) .

- In Vivo : Rapid clearance in rodent models (t ~2 hours) due to glucuronidation .

Strategy : Introduce prodrug moieties (e.g., ester derivatives) to enhance bioavailability .

What computational tools are recommended for predicting binding modes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.